N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of tetrazolo[1,5-b]pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a piperidine derivative with a tetrazolo[1,5-b]pyridazine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-b]pyridazine Derivatives: Compounds with similar tetrazolo[1,5-b]pyridazine scaffolds but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Carboxamide Derivatives: Compounds containing carboxamide groups with different structural frameworks.
Uniqueness
N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N7O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N7O/c26-18(19-11-8-14-4-2-1-3-5-14)15-9-12-24(13-10-15)17-7-6-16-20-22-23-25(16)21-17/h1-7,15H,8-13H2,(H,19,26) |
InChI Key |
HMVXUNDMWYMPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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